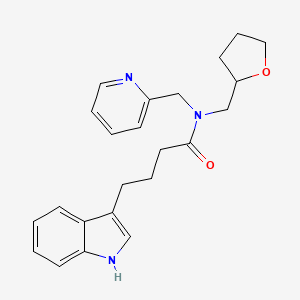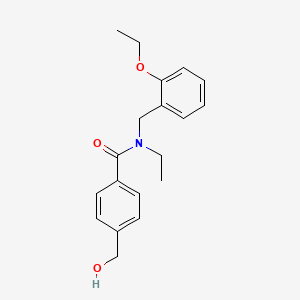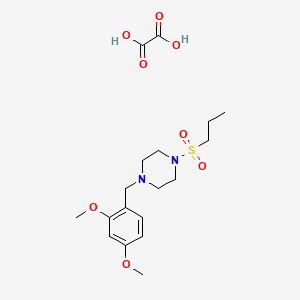
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
描述
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as PDP or PDP-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
作用机制
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to decrease the levels of glutamate, which is a neurotransmitter that can be toxic to neurons when present in high levels.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 and its potential therapeutic applications. Other future directions include the investigation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 in other areas of medicine, such as cancer and cardiovascular disease. Overall, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is a promising compound that has the potential to be developed into a valuable therapeutic agent.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been studied for its potential therapeutic applications in several areas of medicine. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S.C2H2O4/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)12-16(14)22-3;3-1(4)2(5)6/h5-6,12H,4,7-11,13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLDDWUIKNWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



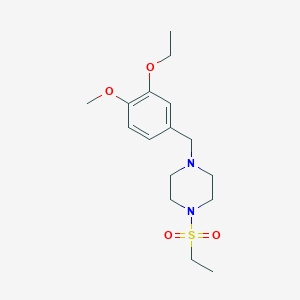
![4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)

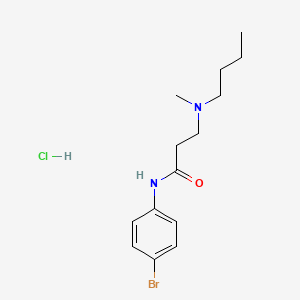
![2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)
![ethyl 3-(2-methoxyethyl)-1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3940085.png)
![N-ethyl-N'-[(4-methoxyphenyl)(phenyl)methyl]thiourea](/img/structure/B3940092.png)


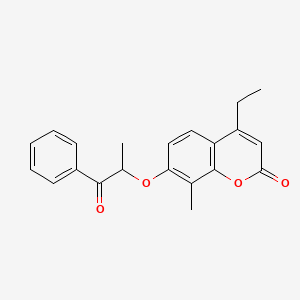
![5-[4-(benzyloxy)benzyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3940119.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)
